3-(Cyclopentyl-methylamino)propan-1-ol
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Overview
Description
3-(Cyclopentyl-methylamino)propan-1-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is a derivative of propanol, featuring a cyclopentyl group and a methylamino group attached to the propanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyl-methylamino)propan-1-ol typically involves the reaction of cyclopentylmethylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclopentylmethylamine with propanal in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyl-methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentylmethyl ketone or cyclopentylmethyl aldehyde.
Reduction: Cyclopentylmethylamine.
Substitution: Cyclopentylmethyl halides or esters.
Scientific Research Applications
3-(Cyclopentyl-methylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyl-methylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic processes, or cellular communication .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)propan-1-ol: Similar structure but lacks the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the propanol backbone.
N-Methylcyclopentylamine: Similar to cyclopentylamine but with an additional methyl group on the nitrogen.
Uniqueness
3-(Cyclopentyl-methylamino)propan-1-ol is unique due to the presence of both the cyclopentyl and methylamino groups, which confer specific chemical and biological properties. This combination allows for a diverse range of reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(cyclopentylmethylamino)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c11-7-3-6-10-8-9-4-1-2-5-9/h9-11H,1-8H2 |
InChI Key |
ATRUWMWITBDOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNCCCO |
Origin of Product |
United States |
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